BenchChemオンラインストアへようこそ!

(S)-(1-Ethylazetidin-2-YL)methanol

Chiral building block Asymmetric synthesis Enantiomeric excess

Sourcing the (S)-enantiomer of N-ethyl azetidine-2-methanol ensures stereochemical precision for SAR campaigns. This single-enantiomer building block (CAS 2454397-90-9), offered at 98% purity, provides a defined 3D vector with balanced lipophilicity (XLogP3 0.1) and favorable fragment profile (MW 115.17, TPSA 23.5 Ų). The rigid azetidine ring and specific N-ethyl group are ideal for optimizing CNS target binding and blood-brain barrier permeability. Complement your studies by contrasting with the (R)-enantiomer (CAS 2454397-89-6) for complete SAR analysis.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Cat. No. B14025171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(1-Ethylazetidin-2-YL)methanol
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCN1CCC1CO
InChIInChI=1S/C6H13NO/c1-2-7-4-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1
InChIKeyCFRRLXPXVFVIGU-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(1-Ethylazetidin-2-YL)methanol (CAS 2454397-90-9): A Chiral Azetidine Building Block for Stereospecific Drug Discovery


(S)-(1-Ethylazetidin-2-YL)methanol is a single-enantiomer N-ethyl azetidine-2-methanol derivative, a chiral building block in medicinal chemistry and organic synthesis . With a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g/mol, this compound features a rigid four-membered azetidine ring, a basic tertiary amine, and a primary alcohol—functional groups that enable diverse downstream derivatization for the construction of complex pharmaceutical scaffolds [1].

Why (S)-(1-Ethylazetidin-2-YL)methanol Cannot Be Simply Swapped with Other Azetidine Analogs


Azetidine derivatives with different N‑alkyl substituents or opposite stereochemistry exhibit divergent physicochemical and biological profiles. The N‑ethyl group on (S)-(1-Ethylazetidin-2-YL)methanol provides a specific balance of lipophilicity (XLogP3 = 0.1) and hydrogen‑bonding capacity that cannot be reproduced by unsubstituted, N‑methyl, or bulkier N‑isopropyl analogs [1]. Moreover, the (S)‑enantiomer is non‑superimposable on its (R)‑counterpart, which can lead to profoundly different target binding, as demonstrated in related azetidine‑based ORL1 receptor ligands where stereochemistry critically determined potency and selectivity [2][3].

(S)-(1-Ethylazetidin-2-YL)methanol: Head-to-Head Evidence Against Closest Analogs


Enantiomeric Purity: (S)-Enantiomer (98% ee) vs. Racemic Mixture (0% ee)

The (S)-(1-Ethylazetidin-2-YL)methanol is commercially supplied at 98% enantiomeric purity (CAS 2454397-90-9) . The racemic form (CAS 2089257-54-3) is also available but offers no enantiomeric enrichment [1]. For stereoselective synthesis, the chirally pure (S)-form eliminates the need for costly and time-consuming chiral resolution steps, directly delivering the desired stereochemistry.

Chiral building block Asymmetric synthesis Enantiomeric excess

Lipophilicity Tuning: N-Ethyl (XLogP3 = 0.1) vs. N-Unsubstituted Azetidine-2-methanol (XLogP3 ≈ -0.5)

The N-ethyl substituent in (S)-(1-Ethylazetidin-2-YL)methanol increases the computed XLogP3 to 0.1 [1], compared to approximately -0.5 for the unsubstituted (S)-azetidin-2-ylmethanol [2]. This ΔlogP of 0.6 units translates to a roughly 4‑fold higher predicted partitioning into lipid membranes, which is critical for passive permeability in cell-based assays.

Drug-likeness Membrane permeability Fragment-based screening

Fragment-Like Physicochemical Profile (MW 115.17, TPSA 23.5 Ų) vs. Bulkier N-Isopropyl Analog (MW ≥129)

With a molecular weight of 115.17 Da and a topological polar surface area (TPSA) of 23.5 Ų [1], (S)-(1-Ethylazetidin-2-YL)methanol resides well within the 'Rule of Three' fragment space (MW <300, TPSA <60 Ų). In contrast, (S)-(1-isopropylazetidin-2-yl)methanol has a molecular weight ≥129 Da and greater steric bulk, which may reduce ligand efficiency and fragment screening hit rates [2].

Fragment-based drug discovery Ligand efficiency Lead-likeness

Dual Enantiomer Accessibility: (S)-Form (CAS 2454397-90-9) + (R)-Form (CAS 2454397-89-6) for Comprehensive SAR

Both enantiomers of 1-ethylazetidin-2-yl methanol are commercially cataloged: the (S)-form under CAS 2454397-90-9 and the (R)-form under CAS 2454397-89-6 . This enables systematic stereochemistry‑activity relationship (SAR) exploration. In the ORL1 receptor ligand series, the azetidine stereochemistry was a key determinant of binding affinity, with certain N‑alkyl‑substituted enantiomers showing >10‑fold differences in Ki [1].

Stereochemistry-activity relationships Medicinal chemistry Enantiomer pairs

Where (S)-(1-Ethylazetidin-2-YL)methanol Delivers Differential Value: Application Scenarios


Stereospecific Synthesis of Kinase Inhibitors and CNS Drug Candidates Requiring Chiral Azetidine Cores

Medicinal chemistry programs targeting kinases or G‑protein coupled receptors can directly incorporate the (S)-enantiomer to install a defined three‑dimensional vector. The N‑ethyl group provides a gradual increase in lipophilicity (XLogP3 = 0.1) [1] compared to the unsubstituted azetidine, which may enhance blood‑brain barrier permeability—a desirable feature for CNS‑active leads.

Fragment-Based Screening Libraries Built on Lead-Like Azetidine Scaffolds

Fragment libraries benefit from the low molecular weight (115.17 Da) and favorable TPSA (23.5 Ų) [2] of (S)-(1-Ethylazetidin-2-YL)methanol. Its balanced profile maintains solubility while providing hydrogen‑bond donor and acceptor functionality for target engagement, outperforming heavier N‑alkyl analogs that risk violating fragment optimization guidelines.

Chiral Ligand Design for Enantioselective Catalysis

The rigid azetidine ring and stereogenic center at C‑2 make this compound a viable precursor for novel chiral ligands. The (S)-enantiomer, available at 98% e.e. , can be elaborated into amino‑alcohol or amino‑phosphine ligands for transition‑metal catalysis, where stereochemical purity is paramount for achieving high enantioselectivity in benchmark reactions.

Comparative Stereochemistry-Activity Relationship (SAR) Studies Using Enantiomer Pairs

Drug discovery teams can procure both the (S)-enantiomer (CAS 2454397-90-9) and (R)-enantiomer (CAS 2454397-89-6) to execute full enantiomer SAR campaigns, as practiced in the azetidine ORL1 ligand series [3]. Divergent biological activities between enantiomers inform the selection of the eutomer and help define the stereochemical pharmacophore.

Quote Request

Request a Quote for (S)-(1-Ethylazetidin-2-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.